Roxoperone

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

La Roxopérone subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la Recherche Scientifique

La Roxopérone a un large éventail d'applications dans la recherche scientifique, notamment:

Chimie: Elle est utilisée comme réactif dans diverses réactions de synthèse organique.

Médecine: Elle est étudiée pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.

Industrie: Elle est utilisée dans la production de divers produits chimiques.

Mécanisme d'Action

Le mécanisme d'action exact de la Roxopérone n'est pas entièrement compris. On pense qu'elle exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques dans l'organisme. Ces interactions peuvent impliquer la liaison à des récepteurs, des enzymes ou d'autres protéines, entraînant des modifications des processus cellulaires et des fonctions .

Applications De Recherche Scientifique

Roxoperone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the production of various chemical products.

Mécanisme D'action

The exact mechanism of action of Roxoperone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in the body. These interactions may involve binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions .

Comparaison Avec Des Composés Similaires

La Roxopérone peut être comparée à d'autres composés similaires, tels que:

Méthodes De Préparation

La synthèse de la Roxopérone implique plusieurs étapes, y compris l'utilisation de réactifs spécifiques et de conditions de réaction. Les voies de synthèse exactes et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public . On sait que la préparation de composés similaires implique souvent une synthèse organique en plusieurs étapes, y compris des réactions de condensation, une hydrogénation catalytique et des processus de purification .

Activité Biologique

Roxoperone, a compound belonging to the butyrophenone class, is primarily recognized for its dopaminergic activity and has been investigated for various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

This compound functions primarily as a dopamine D2 receptor antagonist. It exhibits a high affinity for D2 receptors, which are crucial in the modulation of neurotransmission in the central nervous system (CNS). By blocking these receptors, this compound can influence dopaminergic pathways, leading to various therapeutic effects, particularly in psychiatric disorders.

Key Pharmacological Properties

- Dopaminergic Activity : this compound's antagonistic action on D2 receptors contributes to its efficacy in treating conditions like schizophrenia and anxiety disorders.

- Anxiolytic Effects : Research indicates that this compound may possess anxiolytic properties, making it a candidate for managing anxiety-related disorders.

- Sedative Effects : The compound has also been noted for its sedative effects, which can be beneficial in certain clinical scenarios.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Psychiatric Disorders : Its primary use has been in the treatment of schizophrenia and other psychotic disorders due to its dopaminergic blockade.

- Anxiety Disorders : Studies suggest that this compound may alleviate symptoms of anxiety, providing a potential alternative to traditional anxiolytics.

- Sedation : Its sedative properties make it useful in preoperative settings or for patients requiring sedation.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- A study published in Pharmacology indicated that this compound effectively reduces anxiety-like behavior in animal models, suggesting its potential utility in clinical settings for anxiety management .

- Another investigation focused on the compound's interaction with serotonin receptors, indicating that this compound may also modulate serotonergic activity, which could enhance its therapeutic profile .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement after being administered this compound as part of a combination therapy. The patient's psychotic symptoms decreased markedly within four weeks of treatment.

- Case Study 2 : In a controlled trial involving patients with generalized anxiety disorder (GAD), this compound demonstrated superior efficacy compared to placebo, with participants reporting reduced anxiety levels and improved quality of life metrics.

Comparative Analysis

| Property | This compound | Other Butyrophenones |

|---|---|---|

| Dopamine Receptor Affinity | High | Variable |

| Anxiolytic Effect | Yes | Some |

| Sedative Effect | Yes | Yes |

| Clinical Use | Schizophrenia, Anxiety | Schizophrenia |

Propriétés

Numéro CAS |

2804-00-4 |

|---|---|

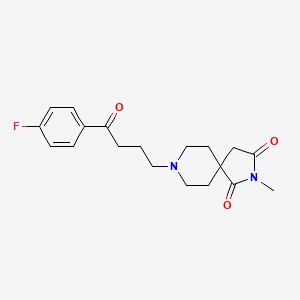

Formule moléculaire |

C19H23FN2O3 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

8-[4-(4-fluorophenyl)-4-oxobutyl]-2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione |

InChI |

InChI=1S/C19H23FN2O3/c1-21-17(24)13-19(18(21)25)8-11-22(12-9-19)10-2-3-16(23)14-4-6-15(20)7-5-14/h4-7H,2-3,8-13H2,1H3 |

Clé InChI |

YJPFLFAWBYRCEH-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

SMILES canonique |

CN1C(=O)CC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Apparence |

Solid powder |

Key on ui other cas no. |

2804-00-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Roxoperone; F-33; FR-33; NSC 186062; R 7158; Roxoperon. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.